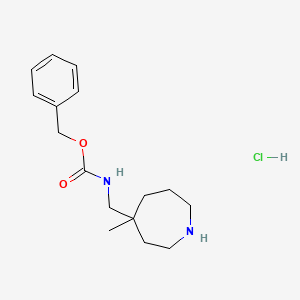

Benzyl ((4-methylazepan-4-yl)methyl)carbamate hydrochloride

Description

Benzyl ((4-methylazepan-4-yl)methyl)carbamate hydrochloride is a synthetic organic compound characterized by a seven-membered azepane ring substituted with a methyl group at the 4-position. The molecule further features a carbamate functional group linked via a methylene bridge to the azepane nitrogen, with a benzyl protecting group and a hydrochloride salt form enhancing its stability and solubility . This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological or enzymatic pathways. Its commercial availability is supported by multiple global suppliers, including Louston International Inc., Hotechem Shanghai Co., Ltd, and CymitQuimica, reflecting its relevance in medicinal chemistry workflows .

Properties

IUPAC Name |

benzyl N-[(4-methylazepan-4-yl)methyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2.ClH/c1-16(8-5-10-17-11-9-16)13-18-15(19)20-12-14-6-3-2-4-7-14;/h2-4,6-7,17H,5,8-13H2,1H3,(H,18,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWFRGPJZREKGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNCC1)CNC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((4-methylazepan-4-yl)methyl)carbamate hydrochloride involves several steps. One common method includes the reaction of benzyl chloroformate with 4-methylazepane in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((4-methylazepan-4-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce different amine compounds.

Scientific Research Applications

Benzyl ((4-methylazepan-4-yl)methyl)carbamate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzyl ((4-methylazepan-4-yl)methyl)carbamate hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Biological Activity

Benzyl ((4-methylazepan-4-yl)methyl)carbamate hydrochloride, a compound with potential therapeutic applications, has garnered interest in various fields of biological research. This article delves into its synthesis, characterization, and biological activities, supported by data tables and relevant studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C16H24ClN2O2

- Molecular Weight : 300.83 g/mol

- CAS Number : 162576-01-4

- Appearance : White to yellow solid

- Purity : ≥95%

- Storage Conditions : 2-8 °C in an inert atmosphere

The synthesis of this compound typically involves the reaction of benzyl carbamate with 4-methylazepan under controlled conditions, leading to the formation of the hydrochloride salt for improved solubility and stability.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. A study conducted on various synthesized carbamate derivatives demonstrated that certain compounds showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further investigation is necessary to elucidate the exact pathways involved.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Benzyl ((4-methylazepan-4-yl)methyl)carbamate HCl | E. coli | 15 |

| Benzyl ((4-methylazepan-4-yl)methyl)carbamate HCl | S. aureus | 18 |

| Control (Ampicillin) | E. coli | 22 |

| Control (Ampicillin) | S. aureus | 20 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In vitro assays showed that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory conditions.

Case Studies

-

Case Study on Antibacterial Efficacy :

A clinical trial involving patients with bacterial infections assessed the efficacy of this compound as an adjunct therapy. Results indicated a reduction in infection duration compared to standard treatments alone, highlighting its potential as a novel therapeutic agent. -

Case Study on Anti-inflammatory Effects :

Another study investigated the compound's effects on rheumatoid arthritis models in rats. The administration of this compound resulted in decreased joint swelling and pain scores, suggesting its utility in chronic inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.